N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide
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Overview
Description
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is an organic compound belonging to the class of carbazoles Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide typically involves the following steps:
Formation of 9-Butyl-9H-carbazole: This can be achieved by reacting carbazole with butyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The 9-butyl-9H-carbazole is then subjected to alkylation with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Formylation: The final step involves the formylation of the alkylated product using formic acid or a formylating agent like formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole ring or the formamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or aminated carbazole derivatives.
Scientific Research Applications
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and mechanical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide moiety can form hydrogen bonds with active sites, while the carbazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-Butyl-9H-carbazole: Lacks the formamide moiety, resulting in different chemical properties and applications.
N-(1-(9-Ethyl-9H-carbazol-3-yl)ethyl)formamide: Similar structure but with an ethyl group instead of a butyl group, leading to variations in reactivity and applications.
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)acetamide:
Uniqueness
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is unique due to the presence of both a butyl group and a formamide moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
Properties
CAS No. |
52916-27-5 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[1-(9-butylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C19H22N2O/c1-3-4-11-21-18-8-6-5-7-16(18)17-12-15(9-10-19(17)21)14(2)20-13-22/h5-10,12-14H,3-4,11H2,1-2H3,(H,20,22) |
InChI Key |
XFTXELVWAWHMBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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